4-{[3-(Ethoxycarbonyl)-4,5-dimethylthiophen-2-yl]amino}-4-oxobutanoic acid
CAS No.: 109164-40-1
Cat. No.: VC21532320
Molecular Formula: C13H17NO5S
Molecular Weight: 299.34g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 109164-40-1 |
|---|---|
| Molecular Formula | C13H17NO5S |
| Molecular Weight | 299.34g/mol |
| IUPAC Name | 4-[(3-ethoxycarbonyl-4,5-dimethylthiophen-2-yl)amino]-4-oxobutanoic acid |
| Standard InChI | InChI=1S/C13H17NO5S/c1-4-19-13(18)11-7(2)8(3)20-12(11)14-9(15)5-6-10(16)17/h4-6H2,1-3H3,(H,14,15)(H,16,17) |
| Standard InChI Key | CEUBXXKPXQZBDU-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CCC(=O)O |
| Canonical SMILES | CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CCC(=O)O |
Introduction
Molecular Formula and Weight
Structural Features
The compound contains:
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A thiophene ring substituted with ethoxycarbonyl and dimethyl groups.
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An amide linkage connecting the thiophene moiety to a butanoic acid group.
Key Functional Groups:
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Ester group (-COOEt) on the thiophene ring.
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Amide (-CONH-) linking the thiophene to the butanoic acid chain.
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Carboxylic acid (-COOH) at the terminal end.
General Synthesis Overview
The synthesis of this compound involves multi-step organic reactions, typically starting with thiophene derivatives. Below is a general pathway:
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Esterification: Introduction of the ethoxycarbonyl group to the thiophene ring.
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Dimethylation: Substitution at specific positions on the thiophene ring.
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Amide Formation: Coupling of the modified thiophene with a butanoic acid derivative.
Example Reaction Conditions
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Reagents: Thiophene derivatives, ethyl chloroformate, dimethyl sulfate, and butanoic acid derivatives.
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Solvents: Ethanol or dimethylformamide (DMF).
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Catalysts: Triethylamine or potassium carbonate for base-mediated reactions .
Pharmaceutical Applications
The compound’s structural features suggest potential as:
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Enzyme Inhibitor: The amide and ester groups could interact with biological targets such as proteases or kinases.
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Drug Intermediate: Its functional groups make it a candidate for further derivatization in drug synthesis.
Material Science
The conjugated thiophene system may exhibit electronic properties suitable for:
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Conductive polymers.
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Organic semiconductors.
Spectroscopic Techniques
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NMR (Nuclear Magnetic Resonance): Useful for confirming structural connectivity (e.g., shifts in the thiophene and amide regions).
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IR (Infrared Spectroscopy): Key peaks include:
Mass Spectrometry
Mass spectrometry can confirm the molecular weight (313 g/mol) and fragmentation patterns indicative of ester and amide cleavage.
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